2,3-Dihydro-1-benzofuran-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-benzofuran-2-carbonyl chloride is an organic compound with the molecular formula C9H7ClO2. . This compound is characterized by the presence of a benzofuran ring fused with a carbonyl chloride group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride typically involves the chlorination of 2,3-Dihydro-1-benzofuran-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
C9H8O3+SOCl2→C9H7ClO2+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 2,3-Dihydro-1-benzofuran-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the benzofuran ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Reagents like ammonia (NH3) or primary amines in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is often employed.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
2,3-Dihydro-1-benzofuran-2-methanol: from reduction reactions.
Oxidized benzofuran derivatives: from oxidation reactions.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various benzofuran derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including potential anticancer and antiviral agents.
Medicine: Benzofuran derivatives synthesized from this compound have shown promise in treating diseases such as cancer and viral infections.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the derivative formed .
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: This compound is a precursor in the synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride.
2,3-Dihydro-1-benzofuran-2-methanol: A reduction product of this compound.
Benzofuran: The parent compound of the benzofuran derivatives.
Uniqueness: this compound is unique due to its reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in various scientific and industrial applications .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVPHVMVWZKULP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383665 |
Source
|
Record name | 2,3-dihydro-1-benzofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27347-32-6 |
Source
|
Record name | 2,3-dihydro-1-benzofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-benzofuran-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.